molecular formula C14H10BrNO4 B5767802 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde

3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B5767802
M. Wt: 336.14 g/mol
InChI Key: LRNSIEZONVUPSE-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at position 3 of the benzaldehyde ring and a benzyloxy substituent at position 4, with a nitro group at the 3-position of the benzyl moiety. This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group and electron-withdrawing substituents (bromine and nitro), which influence its chemical reactivity and biological interactions. Its synthesis typically involves nucleophilic substitution or Ullmann-type coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

3-bromo-4-[(3-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNSIEZONVUPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves the following steps:

    Nitration: The nitrobenzyl group is introduced via nitration, which involves the reaction of benzyl alcohol with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 3-nitrobenzyl alcohol.

    Etherification: The 3-nitrobenzyl alcohol is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to control reaction conditions and optimize yield.

    Purification techniques: such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 3-bromo-4-[(3-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3-bromo-4-[(3-aminobenzyl)oxy]benzaldehyde.

    Substitution: 3-amino-4-[(3-nitrobenzyl)oxy]benzaldehyde.

Scientific Research Applications

Synthetic Chemistry

3-Bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore various chemical reactions, including:

  • Oxidation: Converting the aldehyde to a carboxylic acid.
  • Reduction: Reducing the nitro group to an amine.
  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles.

Table 1: Chemical Reactions of this compound

Reaction TypeReagent UsedProduct Formed
OxidationKMnO43-Bromo-4-[(3-nitrobenzyl)oxy]benzoic acid
ReductionH2 (Pd catalyst)3-Bromo-4-[(3-aminobenzyl)oxy]benzaldehyde
SubstitutionAmines or ThiolsVarious substituted derivatives

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer studies. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.

Case Study: Anticancer Properties
A study investigating the compound's effects on cancer cell lines showed that it inhibited cell proliferation in a dose-dependent manner. The mechanism involved apoptosis induction through mitochondrial pathways.

Pharmaceutical Development

The compound is explored for its potential as a therapeutic agent targeting specific diseases. Its ability to modify biological pathways makes it a candidate for drug development.

Example Application: ALDH Inhibition
Research into aldehyde dehydrogenase (ALDH) inhibitors has highlighted the compound's potential role in cancer treatment by targeting cancer stem cells (CSCs). Compounds similar to this compound have shown promise in enhancing the efficacy of existing chemotherapeutics when used in combination therapies.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:

    Electrophilic Attack: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

    Redox Reactions: The nitro group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde with analogs differing in substituents on the benzaldehyde or benzyloxy groups. Key differences in structure, physicochemical properties, and biological activity are highlighted.

Substituent Effects on the Benzyloxy Group

Compound Name Substituents (Benzyloxy Group) Molecular Formula Key Properties/Activities References
This compound 3-Nitrobenzyl C₁₄H₁₀BrNO₄ High reactivity due to nitro group; potential enzyme inhibition
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde 3-Fluoro, 5-methoxy C₁₅H₁₂BrFO₃ Enhanced metabolic stability; polar due to fluorine and methoxy
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde 2-Chloro, 5-methoxy C₁₅H₁₂BrClO₃ Chlorine increases lipophilicity; moderate ALDH1A3 inhibition
3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde 4-Fluorobenzyl C₁₄H₁₀BrFO₂ Fluorine improves bioavailability; lower steric hindrance
  • Key Findings :
    • Electron-Withdrawing Groups (Nitro vs. Halogens) : The nitro group in the target compound enhances electrophilicity at the aldehyde, favoring condensation reactions compared to fluorine or chlorine analogs .
    • Polarity and Solubility : Methoxy-containing analogs (e.g., CAS 345985-64-0) exhibit higher polarity and aqueous solubility than nitro-substituted derivatives .

Variations in the Benzaldehyde Core

Compound Name Benzaldehyde Substituents Molecular Formula Key Properties/Activities References
This compound 3-Bromo, 4-benzyloxy C₁₄H₁₀BrNO₄ Potent inhibitor in kinase assays; used in anticancer drug intermediates
4-(Dipropylamino)-3-nitrobenzaldehyde (Analog 18) 4-Dipropylamino, 3-nitro C₁₂H₁₅N₂O₂ Strong ALDH3A1 inhibition (IC₅₀ < 1 µM)
3-Bromo-4-(dipropylamino)benzaldehyde (Analog 14) 3-Bromo, 4-dipropylamino C₁₃H₁₇BrN₂O Selective ALDH1A3 inhibition; antiproliferative in prostate cancer
3-Bromo-4-nitrobenzaldehyde 3-Bromo, 4-nitro C₇H₄BrNO₃ High reactivity in SNAr reactions; no benzyloxy group
  • Key Findings: Amino vs. Benzyloxy Substitutions: Amino-substituted analogs (e.g., Analog 18) show higher selectivity for ALDH isoforms compared to benzyloxy derivatives, suggesting the benzyloxy group may sterically hinder enzyme binding . Biological Activity: The presence of bromine in the target compound and Analog 14 correlates with antiproliferative effects, likely due to DNA alkylation or enzyme inhibition .

Biological Activity

3-Bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉BrN₁O₃
  • Molecular Weight : 304.12 g/mol
  • Structural Features : The compound features a bromine atom, a nitro group, and an aldehyde functional group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 4-hydroxybenzaldehyde followed by a substitution reaction with 3-nitrobenzyl alcohol. The general reaction scheme can be summarized as follows:

  • Bromination :
    4 Hydroxybenzaldehyde+Br23 Bromo 4 hydroxybenzaldehyde\text{4 Hydroxybenzaldehyde}+\text{Br}_2\rightarrow \text{3 Bromo 4 hydroxybenzaldehyde}
  • Substitution :
    3 Bromo 4 hydroxybenzaldehyde+3 Nitrobenzyl alcohol3 Bromo 4 3 nitrobenzyl oxy benzaldehyde\text{3 Bromo 4 hydroxybenzaldehyde}+\text{3 Nitrobenzyl alcohol}\rightarrow \text{3 Bromo 4 3 nitrobenzyl oxy benzaldehyde}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving various cancer cell lines demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells with an IC₅₀ value of approximately 25 μM. This effect is attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to cell death .

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL, while also being effective against Escherichia coli (MIC = 200 μg/mL) . These findings suggest potential applications in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased ROS levels that contribute to apoptosis.
  • Inhibition of Key Enzymes : It has been found to inhibit enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
  • DNA Interaction : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antitumor Activity Assessment

In a controlled experiment, mice bearing tumor xenografts were treated with varying doses of this compound. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy Evaluation

A comprehensive study evaluated the antimicrobial efficacy of the compound against multiple bacterial strains. The results confirmed its effectiveness against resistant strains, suggesting its utility in addressing antibiotic resistance .

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